2-Benzyl-4-(diethylamino)butanoic acid 2-Benzyl-4-(diethylamino)butanoic acid
Brand Name: Vulcanchem
CAS No.: 1613-24-7
VCID: VC21237316
InChI: InChI=1S/C15H23NO2/c1-3-16(4-2)11-10-14(15(17)18)12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3,(H,17,18)
SMILES: CCN(CC)CCC(CC1=CC=CC=C1)C(=O)O
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol

2-Benzyl-4-(diethylamino)butanoic acid

CAS No.: 1613-24-7

Cat. No.: VC21237316

Molecular Formula: C15H23NO2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-4-(diethylamino)butanoic acid - 1613-24-7

Specification

CAS No. 1613-24-7
Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
IUPAC Name 2-benzyl-4-(diethylamino)butanoic acid
Standard InChI InChI=1S/C15H23NO2/c1-3-16(4-2)11-10-14(15(17)18)12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3,(H,17,18)
Standard InChI Key DWXBSCZVMMZLQW-UHFFFAOYSA-N
SMILES CCN(CC)CCC(CC1=CC=CC=C1)C(=O)O
Canonical SMILES CCN(CC)CCC(CC1=CC=CC=C1)C(=O)O

Introduction

PropertyValue
CAS Number1613-24-7
Molecular Weight249.349 g/mol
Density1.038 g/cm³
Boiling Point387.7°C at 760 mmHg
Flash Point188.3°C
LogP2.66180
Polar Surface Area40.54000
Exact Mass249.17300
Vapor Pressure1.05E-06 mmHg at 25°C
Index of Refraction1.524

These physical properties demonstrate that 2-Benzyl-4-(diethylamino)butanoic acid is a high-boiling point compound with moderate lipophilicity, suggesting potential for membrane permeability in biological systems .

Chemical Reactivity and Reactions

Characteristic Reactions

2-Benzyl-4-(diethylamino)butanoic acid can undergo various chemical reactions characteristic of both carboxylic acids and tertiary amines. The compound's reactivity profile includes oxidation, reduction, and substitution reactions, which make it valuable in organic synthesis and pharmaceutical development.

Oxidation Reactions

The compound can be oxidized through various mechanisms, potentially leading to the formation of corresponding ketones or oxidized derivatives of the carboxylic acid group. These oxidation reactions may be facilitated by common oxidizing agents and can result in structurally diverse products with potentially distinct biological activities.

Substitution Reactions

The benzyl group in 2-Benzyl-4-(diethylamino)butanoic acid can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives. These reactions expand the compound's chemical space and allow for the synthesis of structural analogs with potentially enhanced biological activities or improved pharmacokinetic properties.

Biological Activities

Antimicrobial Properties

One of the most significant biological activities of 2-Benzyl-4-(diethylamino)butanoic acid is its antimicrobial property. Research has demonstrated that the compound exhibits broad-spectrum activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Antibacterial Spectrum

Table 3.1 summarizes the reported antibacterial activity based on available research findings:

Bacterial StrainActivity
Streptococcus pyogenesModerate to high activity
Enterococcus faecalisModerate activity
Escherichia coliModerate activity
Klebsiella pneumoniaeVariable activity
Bacillus subtilisHigh activity (MIC: 32 μg/mL)
Proteus mirabilisModerate activity

The compound's activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL indicates its potential as an antibacterial agent, particularly against certain Gram-positive bacteria.

Anti-inflammatory Effects

2-Benzyl-4-(diethylamino)butanoic acid has demonstrated significant anti-inflammatory properties through various mechanisms. The compound and its derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly showing selectivity for COX-2 inhibition.

COX Enzyme Inhibition

Research has demonstrated that the compound exhibits selective COX-2 inhibition, with IC50 values suggesting potential for managing inflammation with reduced side effects compared to traditional non-selective NSAIDs. This selective inhibition profile makes it an interesting candidate for anti-inflammatory drug development.

Structure-Activity Relationship

The biological activity of 2-Benzyl-4-(diethylamino)butanoic acid is significantly influenced by its structural features. Modifications to various parts of the molecule can enhance or diminish its biological activities:

  • The benzyl group contributes to binding affinity with target proteins

  • The diethylamino group affects the compound's basicity and membrane permeability

  • The carboxylic acid moiety is essential for interaction with certain biological targets

These structure-activity relationships provide valuable insights for medicinal chemists seeking to develop optimized derivatives with enhanced potency or selectivity .

Synthetic Methods and Production

Purification and Characterization

Following synthesis, 2-Benzyl-4-(diethylamino)butanoic acid typically requires purification through techniques such as recrystallization, column chromatography, or preparative HPLC. Characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound .

Applications in Medicinal Chemistry

Drug Development

The unique structural features of 2-Benzyl-4-(diethylamino)butanoic acid make it valuable in drug development efforts. The compound serves as an intermediate or building block in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions.

Enzyme Inhibition Studies

Research indicates that 2-Benzyl-4-(diethylamino)butanoic acid and its derivatives are utilized in studies focused on enzyme inhibition and receptor binding mechanisms. The diethylamino group enhances the compound's interaction with specific receptors, which can lead to inhibition or activation of biological pathways. In vitro studies have suggested potential applications in drug development for metabolic disorders through specific enzyme inhibition.

Antiviral Research

While direct evidence for the antiviral activity of 2-Benzyl-4-(diethylamino)butanoic acid is limited in the available search results, structural analogs and derivatives of similar compounds have been investigated for antiviral properties. These compounds feature expanded structural diversity and chemical space that may improve antiviral activity and address growing resistance crises in viral infections .

Comparison with Structural Analogs

Structural Variations

2-Benzyl-4-(diethylamino)butanoic acid shares structural similarities with several related compounds, which differ primarily in the nature of the amino group or the ester formation:

Table 6.1: Comparison of 2-Benzyl-4-(diethylamino)butanoic acid with Structural Analogs

CompoundKey Structural DifferenceNotable Property Difference
2-Benzyl-4-(dimethylamino)butanoic acidContains dimethylamino instead of diethylamino groupDifferent lipophilicity and receptor binding profile
2-Benzyl-4-(methylamino)butanoic acidContains methylamino instead of diethylamino groupAltered basicity and hydrogen bonding capability
2-Benzyl-4-(ethylamino)butanoic acidContains ethylamino instead of diethylamino groupDifferent pharmacokinetic properties
Ethyl 2-benzyl-4-(dimethylamino)butanoateEster derivative with dimethylamino groupAltered bioavailability and metabolic stability

The structural variations among these analogs result in different chemical and biological properties, which can be exploited for specific applications in research and drug development .

Structure-Property Relationships

The unique structural features of 2-Benzyl-4-(diethylamino)butanoic acid, particularly the diethylamino group, contribute to its distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding characteristics, and pharmacokinetic properties, making it valuable for specific applications in research and industry.

Research Methodologies

In Vitro Studies

Laboratory studies of 2-Benzyl-4-(diethylamino)butanoic acid typically involve evaluating its effects on isolated biological systems, such as:

  • Enzyme inhibition assays to determine IC50 values for specific targets

  • Microbiological assays to assess antimicrobial activity

  • Cell-based assays to evaluate cytotoxicity and other biological effects

These in vitro approaches provide valuable preliminary data on the compound's biological activities and mechanism of action.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator